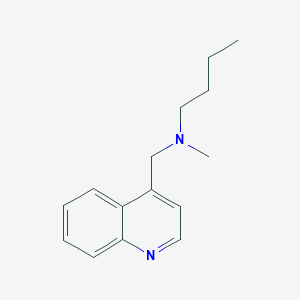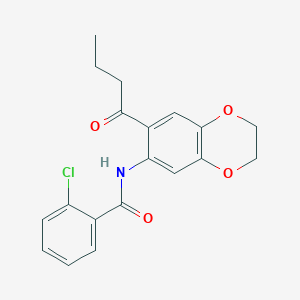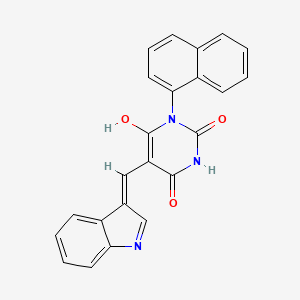
N-methyl-N-(4-quinolinylmethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-quinolinylmethyl)-1-butanamine, commonly known as 4-MBC, is a synthetic compound that belongs to the family of substituted amphetamines. It is a potent and selective serotonin releasing agent (SSRA) that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-MBC has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and pathological processes. 4-MBC has been shown to induce the release of serotonin from presynaptic neurons, leading to an increase in extracellular serotonin levels. This effect has been used to study the function of the serotonin system in various animal models of disease.
Mécanisme D'action
The mechanism of action of 4-MBC involves the selective release of serotonin from presynaptic neurons. 4-MBC binds to the serotonin transporter (SERT) and induces the release of serotonin into the synaptic cleft. This effect is mediated by the activation of protein kinase C (PKC) and the subsequent phosphorylation of SERT. The release of serotonin by 4-MBC is selective and does not affect the release of other neurotransmitters such as dopamine or norepinephrine.
Biochemical and Physiological Effects:
The release of serotonin by 4-MBC has a number of biochemical and physiological effects. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The release of serotonin by 4-MBC has been shown to increase locomotor activity in animals, suggesting that it may have a stimulant effect. Additionally, 4-MBC has been shown to induce hyperthermia in animals, which may be related to its effect on the serotonin system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MBC in lab experiments is its selectivity for the serotonin system. This allows researchers to investigate the role of serotonin in various physiological and pathological processes. Additionally, the synthesis of 4-MBC is relatively simple and can be accomplished with high yields. However, one limitation of using 4-MBC is its potential toxicity. High doses of 4-MBC have been shown to induce neurotoxicity in animals, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 4-MBC. One area of research is the investigation of the role of serotonin in various neuropsychiatric disorders such as depression and anxiety. Additionally, the development of new compounds that selectively target the serotonin system may lead to the development of new treatments for these disorders. Another area of research is the investigation of the potential neurotoxicity of 4-MBC and other serotonin releasing agents. Understanding the potential risks associated with these compounds is important for their safe use in scientific research.
Méthodes De Synthèse
The synthesis of 4-MBC involves the reaction of 4-chlorobutyryl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 4-MBC is relatively simple and can be accomplished with high yields.
Propriétés
IUPAC Name |
N-methyl-N-(quinolin-4-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-4-11-17(2)12-13-9-10-16-15-8-6-5-7-14(13)15/h5-10H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIJNUFPUUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414722 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6083646.png)
![4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6083648.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6083662.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6083670.png)
![2,3-dichloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6083684.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6083695.png)
![N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)